3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Catalog No.
S579834
CAS No.
1620-98-0
M.F
C15H22O2
M. Wt
234.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde

CAS Number

1620-98-0

Product Name

3,5-Di-tert-butyl-4-hydroxybenzaldehyde

IUPAC Name

3,5-ditert-butyl-4-hydroxybenzaldehyde

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-9,17H,1-6H3

InChI Key

DOZRDZLFLOODMB-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,6-Di-tert-Butyl-4-formylphenol; 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde; 4-Formyl-2,6-di-tert-butylphenol; 4-Hydroxy-3,5-di-tert-butylbenzaldehyde; NSC 14450

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O

The exact mass of the compound 3,5-Di-tert-butyl-4-hydroxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14450. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Di-tert-butyl-4-hydroxybenzaldehyde (CAS 1620-98-0) is a bifunctional organic compound featuring a sterically hindered phenol group and a reactive aldehyde moiety. The bulky tert-butyl groups ortho to the hydroxyl group provide significant steric hindrance, which is a critical feature for stabilizing the phenoxyl radical, making it an effective antioxidant. Unlike common hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT), the para-aldehyde group serves as a versatile synthetic handle, allowing for its covalent incorporation into more complex molecules, such as polymers and pharmaceutical intermediates. This dual functionality makes it a strategic choice for applications requiring both antioxidant properties and reactivity for further chemical modification.

Substituting 3,5-Di-tert-butyl-4-hydroxybenzaldehyde with seemingly similar compounds introduces critical functional compromises. Using Butylated Hydroxytoluene (BHT) eliminates the aldehyde group, making it unsuitable as a precursor for Schiff bases, polyazomethines, or other structures requiring a formyl reaction handle. Opting for a non-hindered analog like 4-hydroxybenzaldehyde would negatively impact antioxidant efficacy, as the bulky tert-butyl groups are essential for stabilizing the phenoxyl radical and preventing unwanted side reactions. Furthermore, derivatives of this specific aldehyde have demonstrated superior free radical scavenging activity compared to the BHT standard in certain assays, highlighting its performance advantages beyond simple structural substitution. Therefore, for applications that depend on the specific combination of high-performance antioxidant stability and covalent bonding capability, direct substitution is not a viable procurement strategy.

Essential Precursor for High-Temperature Poly(azomethine-ether)s with Superior Thermal Stability

Polymers synthesized using 3,5-Di-tert-butyl-4-hydroxybenzaldehyde as a monomer demonstrate exceptional thermal stability, a critical parameter for high-performance material applications. A poly(azomethine-ether) derived from this aldehyde exhibited a 10% weight loss temperature (T10) of 381°C and a 50% weight loss temperature (T50) of 477°C. In contrast, a related polymer from the same study made with a more flexible, non-phenolic dialdehyde showed significantly lower stability, with a T10 of 329°C. This demonstrates the contribution of the rigid, hindered phenolic structure to the thermal robustness of the final polymer.

Evidence DimensionThermal Stability (10% Weight Loss Temp, TGA)
Target Compound Data381°C (for polymer derived from the target compound)
Comparator Or BaselinePolymer from flexible non-phenolic dialdehyde: 329°C
Quantified Difference+52°C improvement in thermal decomposition onset
ConditionsThermogravimetric Analysis (TGA) under nitrogen atmosphere at a heating rate of 20 °C/min.

For developing polymers used in high-temperature processing or demanding service environments, this compound provides a backbone with inherently greater thermal stability than less robust aldehyde precursors.

Enables Derivatives with Markedly Higher Antioxidant Activity than BHT

The utility of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde as a synthetic platform is confirmed by the enhanced antioxidant performance of its derivatives compared to common standards. A novel isoxazolone derivative synthesized from this aldehyde demonstrated 84.64% DPPH free radical scavenging activity at 100 µM. This is a significant increase in performance over the widely used antioxidant BHT, which showed only 55.17% scavenging activity under the same conditions. The activity of the derivative was also comparable to the ascorbic acid standard (87.15%).

Evidence DimensionDPPH Free Radical Scavenging Activity (%)
Target Compound Data84.64% (for a derivative of the target compound)
Comparator Or BaselineButylated Hydroxytoluene (BHT): 55.17%
Quantified Difference53.4% higher activity than BHT
ConditionsIn vitro DPPH assay at 100 µM concentration.

This compound is a superior starting material for synthesizing new chemical entities where maximizing antioxidant potency is a primary objective, outperforming the procurement-default BHT.

Versatile Chemical Handle for Synthesis of Biologically Active Molecules and Materials

The aldehyde functionality provides a reactive site that is absent in common hindered phenols like BHT, enabling its use as a key building block. It is reliably used as a starting material to synthesize a wide range of value-added products. Documented applications include the synthesis of biodegradable polyazomethine hydrogels via reaction with melamine, the creation of 4-(1H-benzimidazol-2-yl)-2,6-di-tert-butyl-phenol by treating with 1,2-phenylenediamine, and the production of fluorescent chemosensors. These transformations are not possible with non-aldehyde analogs like BHT or 2,6-di-tert-butylphenol.

Evidence DimensionSynthetic Versatility (Reaction Type)
Target Compound DataEnables Schiff base condensation, polymerization, and cyclization reactions.
Comparator Or BaselineBHT / 2,6-di-tert-butylphenol: Lack the aldehyde group, preventing these specific synthetic routes.
Quantified DifferenceQualitative functional difference: provides a reactive aldehyde handle.
ConditionsStandard organic synthesis conditions for aldehydes.

Procurement of this specific compound is justified when the end product requires covalent incorporation of a hindered phenol moiety via aldehyde chemistry, a capability that commodity antioxidants lack.

Monomer for High-Performance Polymers Requiring Inherent Thermal and Oxidative Stability

This compound is the right choice for synthesizing specialty polymers, such as polyazomethines or polyimides, intended for applications in demanding thermal environments. The evidence for the high thermal stability (T10 > 380°C) of polymers derived from this aldehyde supports its use in engineering plastics, composites, and high-temperature coatings where resistance to degradation is a critical performance metric.

Core Building Block for Novel Antioxidants and Stabilizers

As a precursor, it enables the development of next-generation stabilizers and antioxidants with performance exceeding common benchmarks like BHT. Its aldehyde handle allows for covalent attachment to other molecules, creating non-leaching additives for polymers or targeted antioxidants for biological systems where improved potency and permanence are required.

Synthesis of Schiff Base Ligands for Catalysis and Materials Science

The compound is a preferred precursor for creating sterically hindered Schiff base (azomethine) ligands. These ligands are used to form metal complexes for catalysis or to build functional materials like fluorescent chemosensors. The combination of the bulky phenolic structure and the reactive aldehyde makes it a non-interchangeable starting material for these specific synthetic targets.

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

234.161979940 Da

Monoisotopic Mass

234.161979940 Da

Heavy Atom Count

17

Melting Point

186.0 °C

UNII

95VTI93VUL

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1620-98-0

Wikipedia

3,5-di-tert-butyl-4-hydroxybenzaldehyde

Dates

Last modified: 08-15-2023

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